molecular formula C50H77NO12 B12373947 mTORC1-IN-1

mTORC1-IN-1

Cat. No.: B12373947
M. Wt: 884.1 g/mol
InChI Key: BZEWPSHVOVQZJJ-SJSLZPCOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

mTORC1-IN-1 (compound T1) is a rapamycin homologue (rapalog) and a selective inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1), a critical regulator of cell growth, metabolism, and autophagy. This compound exerts its inhibitory effects by binding to the FKBP12-FRB complex, achieving a docking score of −11.6 kcal/mol, which highlights its strong binding affinity . This compound has been implicated in preclinical studies targeting diseases such as cancer, where dysregulated mTORC1 signaling drives tumor progression. Its selectivity for mTORC1 over mTORC2 reduces off-target effects, making it a valuable tool for dissecting mTORC1-specific pathways .

Properties

Molecular Formula

C50H77NO12

Molecular Weight

884.1 g/mol

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18,19,30-tetrahydroxy-12-[(2R)-1-[4-(2-hydroxypropan-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,35-pentamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

InChI

InChI=1S/C50H77NO12/c1-30-15-11-9-10-12-16-38(52)28-39-23-18-35(6)50(61,63-39)46(57)47(58)51-24-14-13-17-40(51)48(59)62-42(32(3)27-36-19-21-37(22-20-36)49(7,8)60)29-41(53)31(2)26-34(5)44(55)45(56)43(54)33(4)25-30/h9-12,15-16,26,30-33,35-40,42,44-45,52,55-56,60-61H,13-14,17-25,27-29H2,1-8H3/b10-9+,15-11+,16-12+,34-26+/t30-,31-,32-,33-,35-,36?,37?,38-,39+,40+,42+,44-,45+,50-/m1/s1

InChI Key

BZEWPSHVOVQZJJ-SJSLZPCOSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)CC4CCC(CC4)C(C)(C)O)C)/C)O)O)C)C)O

Canonical SMILES

CC1CCC2CC(C=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(CC4)C(C)(C)O)C)C)O)O)C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mTORC1-IN-1 involves several steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. general methods involve the use of organic solvents, catalysts, and purification techniques such as chromatography .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the optimization of reaction conditions to maximize yield and purity, followed by purification and formulation for research or therapeutic use .

Chemical Reactions Analysis

Types of Reactions

mTORC1-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

mTORC1-IN-1 exerts its effects by inhibiting the kinase activity of mTORC1. This inhibition disrupts the downstream signaling pathways involved in protein synthesis, lipid metabolism, and autophagy. The compound specifically targets the mTORC1 complex, preventing its activation by upstream signals such as amino acids and growth factors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares mTORC1-IN-1 with structurally or functionally related mTOR inhibitors, focusing on selectivity, binding mechanisms, and therapeutic applications.

Rapamycin (Sirolimus)

  • Mechanism: Rapamycin, the prototypical rapalog, binds FKBP12 to inhibit mTORC1 indirectly.
  • However, chronic use can indirectly impair mTORC2 signaling in some cell types, reducing its specificity compared to this compound .
  • Applications: Primarily used as an immunosuppressant and in cancer therapy. This compound’s higher binding affinity (−11.6 kcal/mol vs. rapamycin’s −9.8 kcal/mol in silico models) suggests enhanced potency in mTORC1-dominated pathologies .

Everolimus (RAD001)

  • Mechanism: A rapalog derivative with improved pharmacokinetics. Like this compound, it targets the FKBP12-FRB complex but shows broader immunosuppressive effects.
  • Selectivity : Similar to rapamycin, Everolimus lacks this compound’s precise mTORC1 selectivity, leading to overlapping mTORC2 inhibition in certain contexts .
  • Therapeutic Use: Approved for renal cell carcinoma and neuroendocrine tumors. This compound’s research-focused profile contrasts with Everolimus’ clinical ubiquity.

AZD8055

  • Mechanism : A dual mTORC1/mTORC2 inhibitor that targets the ATP-binding site of mTOR, unlike the FKBP12-dependent mechanism of this compound .
  • Selectivity : Broad inhibition limits its use in studying mTORC1-specific pathways. This compound’s selectivity makes it preferable for pathway-specific research.
  • Applications : Used in studies requiring complete mTOR pathway blockade, whereas this compound is ideal for isolating mTORC1 effects.

Data Table: Key Properties of this compound and Comparators

Compound Target Specificity Binding Mechanism Docking Score (kcal/mol) Primary Applications
This compound mTORC1-selective FKBP12-FRB interface −11.6 Cancer research, autophagy
Rapamycin mTORC1 (indirect) FKBP12-mediated inhibition −9.8 (estimated) Immunosuppression, cancer
Everolimus mTORC1/mTORC2 FKBP12-FRB binding −10.2 (estimated) Oncology, transplantation
AZD8055 mTORC1/mTORC2 ATP-competitive inhibition N/A Broad mTOR pathway studies

Research Findings and Implications

  • Superior Selectivity : this compound’s FKBP12-FRB binding mode avoids mTORC2 interference, enabling precise study of mTORC1-driven processes like cap-dependent translation and lysosomal biogenesis .
  • Therapeutic Potential: Preclinical models suggest this compound could overcome resistance seen with rapalogs in tumors with hyperactive PI3K/AKT signaling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.